molecular formula C11H9ClF2N2O2 B2591512 Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-47-4

Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2591512
CAS No.: 2451256-47-4
M. Wt: 274.65
InChI Key: MRLGSIHWKQFKDE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold through various synthetic routes. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve ambient temperature and the use of specific reagents to achieve the desired functionalization .

Chemical Reactions Analysis

Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to various receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Biological Activity

Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₉ClF₂N₂O₂
  • Molecular Weight : 274.651 g/mol
  • CAS Number : 2451256-47-4
  • Melting Point : 128–130 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits a range of pharmacological effects, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.

Antimicrobial Activity

A study conducted on a series of imidazo[1,2-a]pyridine derivatives, including this compound, revealed significant antimicrobial activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, indicating superior efficacy in certain cases .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by selectively inhibiting COX-2 over COX-1. The IC50 values for COX-2 inhibition were found to be in the range of 0.02–0.04 µM, showcasing its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial Activity (MIC)COX-2 Inhibition IC50 (µM)Notes
This compound31.4 μg/mL0.02–0.04Promising candidate for drug development
Standard AntibioticVariesN/ATraditional treatment with known resistance issues
Traditional NSAIDN/A0.5–1.0Higher risk of gastrointestinal side effects

Applications in Drug Development

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Antimicrobial Therapy : Its efficacy against resistant strains makes it a candidate for new antimicrobial agents.
  • Anti-inflammatory Drugs : The selective inhibition of COX-2 suggests potential development as a safer anti-inflammatory medication.

Properties

IUPAC Name

ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLGSIHWKQFKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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